molecular formula C4H7NO2 B555074 L-Azetidine-2-carboxylic acid CAS No. 2133-34-8

L-Azetidine-2-carboxylic acid

Cat. No.: B555074
CAS No.: 2133-34-8
M. Wt: 101.10 g/mol
InChI Key: IADUEWIQBXOCDZ-UHFFFAOYSA-N
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Description

L-Azetidine-2-carboxylic acid is a non-proteinogenic amino acid that is structurally similar to proline It is characterized by a four-membered azetidine ring with a carboxyl group attached to the second carbon atom

Mechanism of Action

Target of Action

L-Azetidine-2-carboxylic acid (AZC) is a toxic analogue of L-proline . The primary targets of AZC are proteins, specifically those that incorporate proline during their synthesis . AZC, due to its stereochemical similarity to L-proline, can be loaded onto L-proline-tRNA instead of L-Pro, a phenomenon characterized as protein misincorporation or amino acid mimicry .

Mode of Action

AZC interferes with nascent protein folding by triggering protein aggregation or upregulating the expression of an aggregation-prone mutant protein . This is due to AZC being less flexible than L-Pro, resulting in polypeptides with a reduced capability of rotation . These changes eventually affect the folding and the tertiary structure of the proteins in which AZC is incorporated, resulting in non-functional, misfolded proteins .

Biochemical Pathways

The incorporation of AZC into proteins disrupts normal protein function, leading to proteotoxic stress . This misincorporation results in the accumulation of non-functional, misfolded proteins, which obstructs cell proliferation and growth .

Pharmacokinetics

It is known that azc can be biodegraded as the only carbon and nitrogen source by bacteria . The hydrolysis on the ring opening of AZC has an effective practical detoxification function .

Result of Action

The result of AZC’s action is a broad range of toxic, inflammatory, and degenerative abnormalities in human and animal cells . The accumulation of misfolded proteins becomes deleterious and finally obstructs cell proliferation and growth .

Action Environment

AZC is produced by members of the Liliaceae, Agavaceae, Asparagaceae, Fabaceae families and by several Beta vulgaris cultivars, such as beetroot or sugar beet . It serves as a defense mechanism in these plants, poisoning predators, pathogens, or competitors, thus protecting against infections and consumption, or impeding the growth of neighboring plants

Biochemical Analysis

Biochemical Properties

L-Azetidine-2-carboxylic acid has the ability to act as an analog of proline and can be incorporated into proteins in place of proline . This misincorporation into proteins can lead to protein misfolding and disrupt the normal function of the protein . It is known to interact with enzymes, proteins, and other biomolecules involved in protein synthesis and folding .

Cellular Effects

The misincorporation of this compound into proteins can lead to proteotoxic stress . This can have a wide range of effects on cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to induce ER stress and affect autophagy and Ca2+ homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its misincorporation into proteins in place of proline . This can lead to changes in protein structure and function, including alterations in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. For example, it has been shown that the levels of certain proteins and biomarkers can increase following treatment with this compound

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific dosage effects have not been detailed in the search results, it is known that this compound can cause a wide range of toxic and teratogenic disorders in various animal species .

Metabolic Pathways

This compound is involved in the metabolic pathways related to protein synthesis and folding . It can be recognized by aminoacyl-tRNA synthetases, charged onto tRNAs, and misincorporated into proteins .

Transport and Distribution

While specific details on the transport and distribution of this compound within cells and tissues were not found in the search results, it is known that this compound can be transported into cells via amino acid permeases .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its incorporation into proteins. As it can be misincorporated into proteins in place of proline, it may be found wherever these proteins are localized within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Azetidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For instance, the cyclization of N-protected serine derivatives can yield this compound. The reaction typically requires the use of strong bases and specific solvents to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The scalability of these methods is crucial for meeting the demands of various applications, particularly in the pharmaceutical industry.

Chemical Reactions Analysis

Types of Reactions

L-Azetidine-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the azetidine ring.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

L-Azetidine-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in protein structure and function, particularly in the context of proline-rich proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Proline: A naturally occurring amino acid with a similar ring structure.

    4-Hydroxyproline: Another proline derivative with an additional hydroxyl group.

    Pyrrolidine-2-carboxylic acid: A compound with a five-membered ring structure.

Uniqueness

L-Azetidine-2-carboxylic acid is unique due to its four-membered ring structure, which imparts distinct chemical and biological properties. This structural difference allows it to interact with molecular targets in ways that other similar compounds cannot, making it a valuable compound for various applications.

Properties

IUPAC Name

azetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c6-4(7)3-1-2-5-3/h3,5H,1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADUEWIQBXOCDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859699
Record name 2-Azetidinecarboxylic acid
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Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-2-Azetidinecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029615
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2517-04-6, 20063-89-2, 2133-34-8
Record name (±)-2-Azetidinecarboxylic acid
Source CAS Common Chemistry
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Record name 2-Azetidinecarboxylic Acid
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Record name 2-Azetidinecarboxylic acid
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Record name 2-Azetidinecarboxylic acid
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Record name 2-AZETIDINECARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/775261TI36
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Record name (S)-2-Azetidinecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029615
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

217 °C
Record name (S)-2-Azetidinecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029615
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Azetidine-2-carboxylic acid

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